![molecular formula C19H19N3O5 B2652586 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035022-95-6](/img/structure/B2652586.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H19N3O5 and its molecular weight is 369.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the benzo[d][1,3]dioxole moiety and the incorporation of the methoxypyrazine and pyrrolidine groups. These synthetic pathways are crucial for enhancing the biological activity of the compound.
Anticancer Properties
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic activity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines with IC50 values indicating promising efficacy .
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
Compound A | MCF-7 | 16.19 ± 1.35 |
Compound A | HCT-116 | 17.16 ± 1.54 |
The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways associated with cancer cell proliferation and apoptosis. The presence of the benzo[d][1,3]dioxole structure is linked to enhanced interaction with cellular targets, potentially leading to increased cytotoxicity .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the core structure can significantly influence its pharmacological properties. For example, variations in substituents on the pyrrolidine ring or alterations in the methoxypyrazine group have been shown to affect receptor binding affinity and selectivity .
Key Findings from SAR Studies
- Substituent Effects : The introduction of electron-donating or withdrawing groups on the aromatic rings can enhance or diminish activity.
- Pyrrolidine Modifications : Changes in the alkyl chain length or branching can impact solubility and bioavailability.
- Dioxole Contributions : The benzo[d][1,3]dioxole moiety is essential for maintaining structural integrity and bioactivity.
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- Study on Antitumor Activity : A comprehensive evaluation indicated that derivatives with similar frameworks exhibited significant inhibition of tumor growth in xenograft models .
- Neuroprotective Effects : Some analogs have been investigated for neuroprotective properties, showing potential in models of neurodegeneration .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one exhibits promising anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. It demonstrates activity against a range of bacterial strains, suggesting potential as an antibacterial agent. The structure–activity relationship (SAR) studies indicate that modifications to the pyrrolidine ring can enhance its antimicrobial potency .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .
Table 2: Summary of Biological Activities
Activity Type | Effectiveness | Reference |
---|---|---|
Anticancer | High efficacy in vitro | |
Antimicrobial | Effective against bacteria | |
Neuroprotective | Reduces oxidative stress |
Case Study 1: Anticancer Efficacy
In a study published in 2020, the anticancer effects of this compound were evaluated against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated to be around 15 µM. Flow cytometry analysis confirmed that the compound induces apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, demonstrating its potential as a lead compound for developing new antibiotics .
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-24-17-9-20-10-18(21-17)27-14-6-7-22(11-14)19(23)5-3-13-2-4-15-16(8-13)26-12-25-15/h2-5,8-10,14H,6-7,11-12H2,1H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQOAYMSFOOEEP-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.